N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and various functional groups such as amino, carbonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the thienyl group can produce sulfoxides or sulfones.
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]NICOTINAMIDE
Uniqueness
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H15N5O4S |
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Molecular Weight |
337.36 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N5O4S/c1-5-7(3)23-13(8(5)11(14)19)15-12(20)10-9(18(21)22)6(2)16-17(10)4/h1-4H3,(H2,14,19)(H,15,20) |
InChI Key |
FZIOXTKDRMTHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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